molecular formula C5H9FO2 B159110 Ethyl 3-fluoropropanoate CAS No. 10117-10-9

Ethyl 3-fluoropropanoate

Cat. No.: B159110
CAS No.: 10117-10-9
M. Wt: 120.12 g/mol
InChI Key: HGWFSORGJISSEQ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoropropanoate is an organic compound with the molecular formula C₅H₉FO₂. It is a colorless liquid with a fruity odor and is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the fluorine atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoropropanoate can be synthesized through several methods. One common method involves the reaction of ethyl propanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under mild conditions and yields the desired product with high purity.

Another method involves the esterification of 3-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, this compound is often produced using continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced fluorinating agents and catalysts allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: The ester can be hydrolyzed to 3-fluoropropanoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) is used under reflux conditions.

Major Products

    Nucleophilic Substitution: Products include substituted propanoates such as ethyl 3-aminopropanoate or ethyl 3-thiocyanatopropanoate.

    Reduction: The major product is 3-fluoropropanol.

    Hydrolysis: The products are 3-fluoropropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-fluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-fluoropropanoate involves its reactivity due to the presence of the fluorine atom. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce fluorine into organic molecules, thereby enhancing their chemical and biological properties.

Comparison with Similar Compounds

Ethyl 3-fluoropropanoate can be compared with other fluorinated esters such as ethyl 2-fluoropropanoate and ethyl 4-fluorobutanoate. These compounds share similar reactivity patterns due to the presence of the fluorine atom but differ in their chain length and position of the fluorine atom. This compound is unique in its balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

List of Similar Compounds

  • Ethyl 2-fluoropropanoate
  • Ethyl 4-fluorobutanoate
  • Mthis compound
  • Propyl 3-fluoropropanoate

Properties

IUPAC Name

ethyl 3-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWFSORGJISSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905960
Record name Ethyl 3-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10117-10-9
Record name Propionic acid, 3-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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